molecular formula C15H21NO5S B15054635 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid

Cat. No.: B15054635
M. Wt: 327.4 g/mol
InChI Key: KLENZCXJANPISE-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a methoxy group, a piperidinylsulfonyl group, and a propanoic acid moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a piperidinylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is then introduced through a Friedel-Crafts acylation reaction, where the phenyl ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(4-Hydroxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid.

    Reduction: Formation of 3-(4-Methoxy-3-(piperidin-1-ylthio)phenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The piperidinylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid
  • 3-(4-Methoxy-3-(morpholin-1-ylsulfonyl)phenyl)propanoic acid
  • 3-(4-Methoxy-3-(piperazin-1-ylsulfonyl)phenyl)propanoic acid

Uniqueness

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, solubility, and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C15H21NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,18)

InChI Key

KLENZCXJANPISE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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